N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide: is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a dimethylphenyl group, and a dimethylsulfamoylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Attachment of the Dimethylphenyl Group: This step involves the alkylation of the tetrazole ring with a 3,4-dimethylphenyl halide in the presence of a base.
Formation of the Benzamide Moiety: The final step includes the reaction of the intermediate with 4-(dimethylsulfamoyl)benzoic acid under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The benzamide moiety can participate in substitution reactions, where the dimethylsulfamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Hydroxylated derivatives of the dimethylphenyl group.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(methylsulfamoyl)benzamide
- N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(ethylsulfamoyl)benzamide
- N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(propylsulfamoyl)benzamide
Uniqueness
The uniqueness of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(dimethylsulfamoyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-13-5-8-16(11-14(13)2)25-18(21-22-23-25)12-20-19(26)15-6-9-17(10-7-15)29(27,28)24(3)4/h5-11H,12H2,1-4H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHOYFRSANDZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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